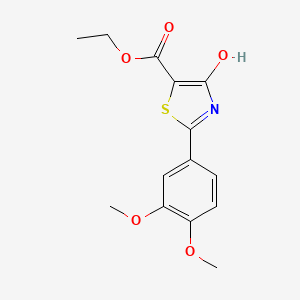

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydrox

Activité Biologique

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a methoxy-substituted phenyl group. The purpose of this article is to explore the biological activity of this compound through various studies and findings.

Molecular Structure

- Chemical Formula : C14H15NO5S

- Molecular Weight : 309.34 g/mol

- CAS Number : 924868-99-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances its cytotoxic potential.

| Compound | IC50 (µg/mL) | Target Cell Lines |

|---|---|---|

| This compound | 1.61 ± 1.92 | Jurkat Cells |

| Reference Drug (Doxorubicin) | <1.0 | Jurkat Cells |

The compound's efficacy was compared to that of standard anticancer agents like doxorubicin, demonstrating comparable or superior activity in certain assays .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial activity is attributed to the thiazole ring's ability to disrupt microbial cell function .

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted on multiple cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against HT29 (human colon adenocarcinoma) and Jurkat (human T-cell leukemia) cells with IC50 values indicating potent activity .

- SAR Analysis : An investigation into the structure-activity relationship revealed that modifications on the phenyl ring significantly influenced the compound's biological activity. The presence of methoxy groups was found to enhance cytotoxicity due to increased electron density .

- Antimicrobial Testing : In vitro studies confirmed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may contribute to this field through:

- Mechanism of Action : The compound potentially inhibits tubulin polymerization, which is crucial for cancer cell mitosis. Studies show that modifications on the thiazole ring can enhance its efficacy against various cancer cell lines such as HCT-116 and HepG2 .

- Case Study : A study demonstrated that thiazole derivatives with specific substitutions exhibited remarkable effectiveness against cancer cells compared to standard drugs like cisplatin .

Anticonvulsant Properties

Thiazole compounds have been explored for their anticonvulsant activities. This compound may show promise in this area by:

- Efficacy : Certain thiazole analogues have shown significant anticonvulsant action with median effective doses lower than existing medications like ethosuximide .

Xanthine Oxidase Inhibition

The compound may also act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism:

Propriétés

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-4-20-14(17)11-12(16)15-13(21-11)8-5-6-9(18-2)10(7-8)19-3/h5-7,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHANHYAOAFXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594738 | |

| Record name | (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924868-99-5 | |

| Record name | (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.